molecular formula C7H17OSi2 B103613 1-Allyl-1,1,3,3-tetramethyldisiloxane CAS No. 18387-26-3

1-Allyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B103613
CAS No.: 18387-26-3
M. Wt: 173.38 g/mol
InChI Key: PUKBMLHOISUHSO-UHFFFAOYSA-N
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Description

1-Allyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₇H₁₈OSi₂. It is characterized by the presence of an allyl group attached to a disiloxane backbone, which consists of two silicon atoms bonded to oxygen and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Mechanism of Action

Target of Action

1-Allyl-1,1,3,3-tetramethyldisiloxane is primarily used as a reactant in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . It targets alkenes and alkynes in subsequent hydrosilylation reactions .

Mode of Action

The compound interacts with its targets (alkenes and alkynes) through hydrosilylation reactions . This process involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of silicon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrosilylation pathway . The compound acts as a reactant, contributing silicon atoms to the formation of new silicon-carbon bonds . This results in the creation of novel disiloxane-based building blocks .

Pharmacokinetics

It’s worth noting that the compound has a density of 08 g/cm3 and a boiling point of 1283±190 °C at 760 mmHg , which may influence its behavior in a reaction environment.

Result of Action

The primary result of this compound’s action is the formation of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . These derivatives are novel disiloxane-based building blocks that can be used in various applications, including the synthesis of mono-functionalized siloxane derivatives and the reduction of aldehydes to synthesize alkyl halides .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is stable towards air and moisture , which can be crucial for its efficacy in reactions. Additionally, the compound’s volatility and boiling point may affect its stability and reactivity in different temperature conditions .

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives presents a promising direction for future research . The methodology described has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .

Preparation Methods

1-Allyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. The process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in allyl derivatives. The reaction is typically catalyzed by transition metal catalysts such as platinum-based Karstedt’s catalyst. The reaction conditions include the use of solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for several hours .

Industrial production methods often involve the hydrolysis of chlorodimethylsilane, followed by the careful control of reaction conditions to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Properties

InChI

InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBMLHOISUHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595526
Record name 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18387-26-3
Record name 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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